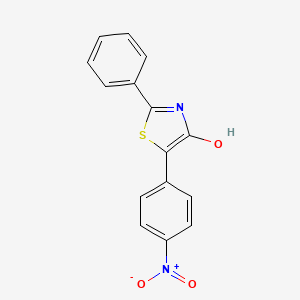
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and acetophenone under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The thiazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Reduction: Reduction of the nitro group yields 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.
Substitution: Substitution reactions can yield various halogenated derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mécanisme D'action
The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol: is similar to other thiazole derivatives such as 2-phenyl-1,3-thiazole and 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.
2-Phenyl-1,3-thiazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
5-(4-Aminophenyl)-2-phenyl-1,3-thiazol-4-ol: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
Uniqueness
The presence of both a nitrophenyl and a phenyl group in this compound makes it unique compared to other thiazole derivatives. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
59484-44-5 |
|---|---|
Formule moléculaire |
C15H10N2O3S |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-2-phenyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-14-13(10-6-8-12(9-7-10)17(19)20)21-15(16-14)11-4-2-1-3-5-11/h1-9,18H |
Clé InChI |
SVWPOMJWTYHGNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















